molecular formula C5H11NO4S B108793 (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid CAS No. 23315-18-6

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid

Cat. No.: B108793
CAS No.: 23315-18-6
M. Wt: 181.21 g/mol
InChI Key: SVIZNTHNFAOGAB-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid involves using salbactam acid or salbactam salt as the initial raw material. The process includes adding alkali to an organic solvent, followed by direct filtration and separation after the reaction is completed. The final product is obtained by drying . For example, one method involves dissolving 23.3 g of sulbactam acid in ethanol with sodium hydroxide, reacting at controlled temperatures, and then filtering and drying to achieve a high-purity product .

Chemical Reactions Analysis

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid undergoes various chemical reactions, including acid-base reactions in solution. It is soluble in water and polar organic solvents, which facilitates these reactions . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are limited in the available literature.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZNTHNFAOGAB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177873
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23315-18-6
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023315186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-METHYL-3-SULFINOBUTANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4U3434AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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